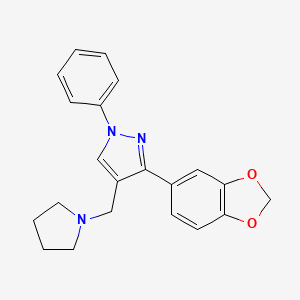
N-(1-苄基-4-哌啶基)-3,4-二甲基苯甲酰胺
描述
N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide is 322.204513457 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
乳腺癌诊断中的Sigma受体闪烁显像
N-(1-苄基-4-哌啶基)-3,4-二甲基苯甲酰胺,作为Sigma受体成像剂的一部分,在诊断领域显示出前景,特别是在可视化原发性乳腺肿瘤方面。一项研究调查了一种新的碘代苯甲酰胺衍生物在体内可视化原发性乳腺肿瘤的潜力,通过优先结合过表达于乳腺癌细胞上的Sigma受体。这项初步研究表明,该化合物在体内大多数乳腺肿瘤中积累,表明其在无创评估肿瘤增殖方面的效用(Caveliers等人,2002).
在帕金森氏病研究中的作用
对帕金森氏病发病机制的研究发现,与N-(1-苄基-4-哌啶基)-3,4-二甲基苯甲酰胺相关的化合物可能是诱发帕金森病的潜在罪魁祸首。一个值得注意的案例是,个人在使用含有MPTP的非法药物后发展为帕金森病,该化合物在化学上类似于所讨论的化合物,这强调了了解此类物质的神经毒性潜力的重要性(Langston等人,1983).
研究代谢途径
已经探索了与N-(1-苄基-4-哌啶基)-3,4-二甲基苯甲酰胺在结构上相关的化合物的代谢途径和分布,以更好地了解它们的药代动力学。例如,在人类中研究了食欲素受体拮抗剂SB-649868的分布和代谢,提供了对这类化合物的消除和代谢物形成的见解,这可以为开发类似分子的治疗用途提供信息(Renzulli等人,2011).
在驱避剂功效研究中的应用
与N-(1-苄基-4-哌啶基)-3,4-二甲基苯甲酰胺密切相关的哌啶类化合物已被评估其作为驱避各种昆虫的功效,证明了该化学类在公共健康和安全领域的更广泛适用性(Debboun等人,2000).
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-19(14-17(16)2)21(24)22-20-10-12-23(13-11-20)15-18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVHDQURWSPAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B4611038.png)
![methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4611045.png)
![5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4611051.png)

![3-(1-adamantylmethyl)-4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4611067.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B4611074.png)
![(2Z)-2-{3-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4611081.png)
![ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B4611098.png)
![4-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4611101.png)

![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4611107.png)
![N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide](/img/structure/B4611128.png)

![1-(4-bromophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4611139.png)
